Nicomorphine hydrochloride

Description

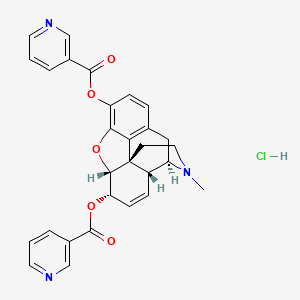

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

12040-41-4 |

|---|---|

Molecular Formula |

C29H26ClN3O5 |

Molecular Weight |

532 g/mol |

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-3-methyl-9-(pyridine-3-carbonyloxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C29H25N3O5.ClH/c1-32-13-10-29-20-7-9-23(36-28(34)19-5-3-12-31-16-19)26(29)37-25-22(8-6-17(24(25)29)14-21(20)32)35-27(33)18-4-2-11-30-15-18;/h2-9,11-12,15-16,20-21,23,26H,10,13-14H2,1H3;1H/t20-,21+,23-,26-,29-;/m0./s1 |

InChI Key |

LYSPLNOMQZTGCM-IOZAQTAYSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)OC3C(C=C4)OC(=O)C7=CN=CC=C7.Cl |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)O[C@H]3[C@H](C=C4)OC(=O)C7=CN=CC=C7.Cl |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)OC3C(C=C4)OC(=O)C7=CN=CC=C7.Cl |

Other CAS No. |

35055-78-8 12040-41-4 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

639-48-5 (Parent) |

Synonyms |

is(nicotinyl)morphine morphine dinicotinate nicomorphine nicomorphine hydrochloride Vilan |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Nicomorphine Hydrochloride

Regioselective Synthetic Methodologies for Nicomorphine Hydrochloride

The synthesis of nicomorphine can be approached through methods that control the acylation at specific positions on the morphine molecule. Regioselective synthesis aims to introduce the nicotinoyl groups at the desired C3 and C6 positions while avoiding reactions at other potential sites.

Historically, achieving regioselectivity in the synthesis of morphine derivatives has been a complex challenge. kcl.ac.uk Early methods often involved the use of protecting groups to shield one of the hydroxyl groups (at C3 or C6) while the other is acylated, followed by deprotection and acylation of the second hydroxyl group. For instance, selective protection of the more reactive phenolic C3-hydroxyl group would allow for the initial acylation of the C6-hydroxyl group. This can be followed by deprotection and subsequent acylation of the C3 position. However, these multi-step procedures can be intricate and may not always be high-yielding. kcl.ac.uk

More advanced regioselective methods may exploit the different reactivity of the phenolic and alcoholic hydroxyl groups under specific reaction conditions without the need for traditional protecting groups. kcl.ac.uk For example, careful selection of reagents, solvents, and catalysts can influence which hydroxyl group is more readily acylated.

Non-Selective Acylation Approaches in this compound Synthesis

A more direct and simpler approach to synthesizing nicomorphine involves the non-selective acylation of morphine. kcl.ac.uk In this method, morphine is treated with an excess of an acylating agent, such as nicotinoyl chloride, typically in the presence of a base like pyridine (B92270). kcl.ac.ukwikipedia.org Pyridine not only acts as a solvent but also neutralizes the hydrochloric acid generated during the reaction.

The reaction proceeds by the nucleophilic attack of the hydroxyl groups of morphine on the electrophilic carbonyl carbon of nicotinoyl chloride. While this method is straightforward, it can lead to a mixture of products, including the desired 3,6-dinicotinoyl morphine (nicomorphine), as well as the mono-acylated intermediates, 3-nicotinoyl morphine and 6-nicotinoyl morphine. kcl.ac.uk The final product mixture must then be purified, often using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), to isolate pure nicomorphine. kcl.ac.uk A published method by Pongratz and Zirm in 1957 describes the synthesis of nicomorphine by treating anhydrous morphine base with nicotinic anhydride (B1165640) at 130 °C. wikipedia.org

A variation of the non-selective method involves using nicotinoyl chloride in the presence of pyridine and catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) in a pyridine/dimethylformamide (DMF) solvent system. kcl.ac.uk

Precursors and Intermediate Compounds in this compound Production

The primary precursor for the synthesis of this compound is morphine. Morphine itself is a natural alkaloid isolated from the opium poppy (Papaver somniferum). nih.gov The key reagents and intermediates involved in the common synthetic routes are outlined in the table below.

| Compound | Role | Chemical Structure |

| Morphine | Primary precursor | C17H19NO3 |

| Nicotinoyl chloride | Acylating agent | C6H4ClNO |

| Nicotinic anhydride | Acylating agent | C12H8N2O3 |

| Pyridine | Base and solvent | C5H5N |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | C7H10N2 |

| 3-Nicotinoyl morphine (3-NM) | Mono-acylated intermediate | C23H22N2O4 |

| 6-Nicotinoyl morphine (6-NM) | Mono-acylated intermediate and primary metabolite | C23H22N2O4 |

| Nicomorphine | Final product (free base) | C29H25N3O5 |

The synthesis process, whether regioselective or non-selective, generates intermediate compounds that are crucial for understanding the reaction pathway and for the synthesis of metabolites.

Synthesis of this compound Metabolites for Research Applications

When nicomorphine is administered, it is rapidly metabolized in the body, primarily through hydrolysis of the ester linkages. kcl.ac.uk The main metabolites are 6-nicotinoyl morphine (6-NM) and morphine. kcl.ac.uknih.gov The synthesis of these metabolites is essential for developing analytical standards for forensic and doping control purposes. kcl.ac.uknih.gov

3-Nicotinoyl morphine (3-NM) is a potential metabolite and a key intermediate in certain synthetic pathways. Its synthesis can be achieved by exploiting the different reactivity of the two hydroxyl groups on the morphine molecule. kcl.ac.uk By carefully controlling the stoichiometry of the reactants (e.g., using a limited amount of nicotinoyl chloride) and the reaction conditions, it is possible to favor the acylation at the more reactive phenolic C3-hydroxyl group, leading to the formation of 3-NM. kcl.ac.uk The structure of 3-NM can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shift of the proton at the C6 position is not significantly different from that in morphine. kcl.ac.uk

6-Nicotinoyl morphine (6-NM) is the primary active metabolite of nicomorphine. kcl.ac.uk A straightforward method for synthesizing 6-NM involves the selective hydrolysis of nicomorphine. kcl.ac.uk By stirring nicomorphine in an acidic solution (e.g., 0.5 M HCl in a water/THF mixture) at room temperature, the ester group at the C3 position can be preferentially hydrolyzed. kcl.ac.uk The C3-ester is more labile to hydrolysis under these conditions than the C6-ester. The progress of the reaction can be monitored by HPLC to ensure the desired product is obtained. kcl.ac.uk The structure of 6-NM is confirmed by NMR, where the proton at C6 shows a significant downfield shift compared to morphine, similar to what is observed in nicomorphine itself. kcl.ac.uk

Design and Synthesis of this compound Analogs and Derivatives for Mechanistic Studies

The design and synthesis of analogs and derivatives of nicomorphine and its parent compound, morphine, are a cornerstone of medicinal chemistry research aimed at understanding structure-activity relationships (SAR). nih.govmdpi.com By systematically modifying the morphine scaffold, researchers can probe the interactions with opioid receptors and develop compounds with altered properties. nih.govmdpi.com

Modifications to the morphine structure can be made at several key positions:

Ring A (Phenolic Ring): Substitutions at the C3 position, such as creating different ester or ether linkages, have been extensively studied. nih.gov For example, replacing the nicotinoyl group with other acyl or alkyl groups can modulate the compound's lipophilicity and metabolic stability.

Ring C (Cyclohexenol Ring): Modifications at the C6 position are also common. The hydroxyl group can be converted to other functional groups, or the double bond at the 7-8 position can be reduced, as seen in derivatives of dihydromorphine. mdpi.com

The N-17 Moiety: The tertiary amine at position 17 is crucial for activity. Demethylation to create normorphine derivatives allows for the introduction of different substituents on the nitrogen atom, which can dramatically alter the pharmacological profile, sometimes converting an agonist into an antagonist. nih.govmdpi.com

For mechanistic studies, researchers have synthesized a wide array of morphine derivatives, including halogenated analogs, and compounds with fused heterocyclic rings. nih.gov For instance, "click chemistry" has been employed to attach 1,2,3-triazole moieties to the morphine structure to explore new chemical space and interactions with opioid receptors. nih.gov These synthetic efforts provide valuable tools for investigating the molecular mechanisms of opioid action. mdpi.comnih.gov

Modifications at the 3-O-Position

The phenolic hydroxyl group at the 3-O-position of the morphine scaffold is a primary site for chemical modification.

Esterification: The synthesis of nicomorphine itself involves the esterification of both the 3- and 6-hydroxyl groups of morphine. A common laboratory-scale synthesis involves reacting morphine with nicotinoyl chloride in the presence of a base like pyridine. kcl.ac.uk A method published in 1957 describes treating anhydrous morphine base with nicotinic anhydride at 130°C to produce nicomorphine. wikipedia.org

Selective Derivatization: Researchers have explored methods for selective functionalization. By controlling the stoichiometry of the reagents, it's possible to selectively acylate the more reactive phenolic hydroxyl group at the 3-position. For instance, using one equivalent of nicotinoyl chloride can preferentially yield 3-nicotinoyl morphine. kcl.ac.uk

Synthesis of Haptens: The 3-O-position is also a target for creating haptens for immunoassays. This involves introducing a linker, such as a carboxyalkyl group, to the phenolic oxygen. For example, morphine can be reacted with ethyl bromoacetate (B1195939) in the presence of a base, followed by hydrolysis of the ester to yield 3-O-carboxymethylmorphine. wiley.com Similar strategies have been applied to other morphine derivatives like oxymorphone and naloxone (B1662785). wiley.com

Table 1: Examples of Reagents for 3-O-Position Modification

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Morphine | Nicotinic anhydride | Nicomorphine |

| Morphine | Nicotinoyl chloride, Pyridine | Nicomorphine |

Modifications at the 6-O-Position

The secondary alcohol at the 6-O-position of the morphine structure offers another site for chemical derivatization, leading to compounds with altered properties.

Selective Hydrolysis: The 6-nicotinoyl ester can be obtained through the selective hydrolysis of nicomorphine. The ester at the phenolic 3-position is more labile to hydrolysis than the one at the 6-position. Treating a solution of nicomorphine with dilute acid can preferentially cleave the 3-nicotinoyl group, yielding 6-nicotinoylmorphine (6-NM). kcl.ac.uk

Halogenation: The 6-hydroxyl group can be replaced by a halogen, such as chlorine, to create key intermediates like α-chlorocodide (from codeine) or α-chloromorphide. These halogenated derivatives can then react with various nucleophiles to introduce new functional groups at the 6-position. mdpi.com

Conjugation for Research Tools: The 6-position has been used to attach larger molecules for research purposes. For example, fluorescent dyes like Cy5 have been conjugated to the 6-position of morphine to create fluorescent probes for studying opioid receptors. nih.gov This position has also been used to attach linkers for creating haptens for vaccines designed to combat heroin addiction. nih.gov

Table 2: Research on 6-O-Position Modifications

| Modification Type | Reagents/Method | Resulting Compound/Use | Reference |

|---|---|---|---|

| Selective Hydrolysis | Dilute HCl | 6-Nicotinoylmorphine | kcl.ac.uk |

| Halogenation | Thionyl chloride | α-Chloromorphide | mdpi.com |

N-Alkylation and N-Demethylation Strategies

The tertiary amine at position 17 of the morphine scaffold is crucial for its pharmacological activity. Modification of the N-methyl group is a key strategy for creating opioid antagonists and other derivatives with different properties.

N-Demethylation: The removal of the methyl group from the nitrogen atom is a critical step in the synthesis of many important opioid-derived drugs like naloxone and naltrexone. chim.it Several methods exist for N-demethylation:

Von Braun Reaction: This classic method uses cyanogen (B1215507) bromide (BrCN) to react with the tertiary amine, followed by hydrolysis to yield the secondary amine (nor-derivative). chim.itnih.gov This method often requires protection of other functional groups in the molecule. nih.gov

Chloroformates: Reagents like phenyl or ethyl chloroformate can be used for N-demethylation. The reaction forms a carbamate (B1207046) intermediate that is then hydrolyzed under strong basic conditions. nih.gov

Oxidative Methods: Palladium-catalyzed oxidation of the tertiary amine has been shown to be an efficient N-demethylation method. chim.it Electrochemical oxidation is another modern approach that can generate an iminium ion intermediate, leading to the demethylated product. acs.org

N-Alkylation: Once the nor-derivative (secondary amine) is obtained, it can be re-alkylated with various alkyl groups to produce a wide range of N-substituted analogues. For example, noroxymorphone (B159341) can be alkylated with allyl bromide to synthesize naloxone. cdnsciencepub.com This process allows for the introduction of groups like cyclopropylmethyl or allyl, which are common in opioid antagonists. cdnsciencepub.com

Chemical Stability and Degradation Pathways in In Vitro Research Settings

The stability of this compound and its parent compound, morphine, is an important consideration in research settings, particularly for the preparation and storage of solutions for in vitro experiments.

Hydrolysis: Nicomorphine is rapidly hydrolyzed in aqueous solutions. In vivo, it is quickly metabolized into 6-nicotinoylmorphine and then to morphine. wikipedia.orgkcl.ac.uk This hydrolysis is pH-dependent. The ester at the 3-position is more susceptible to hydrolysis, especially in more alkaline conditions. kcl.ac.uk

Degradation of Morphine: The primary degradation product of morphine in aqueous solution is pseudomorphine (also known as 2,2'-bimorphine). nih.gov Other degradation products include morphine-N-oxide and apomorphine. nih.gov

Factors Influencing Degradation:

pH: The degradation of morphine is accelerated at higher pH. nih.gov

Oxygen: The presence of oxygen promotes the degradation of morphine. nih.gov

Temperature and Light: Temperature and light generally have a minor influence on the degradation rate of morphine solutions. nih.gov However, solutions are often stored at controlled room temperature to prevent precipitation at low temperatures or evaporation at higher temperatures. nih.gov

Stability in Admixtures: Studies have evaluated the stability of morphine hydrochloride in admixtures with other drugs. For instance, a study on the admixture of morphine hydrochloride and clonidine (B47849) in polypropylene (B1209903) syringes found the mixture to be physically and chemically stable for 30 days when stored at 5°C±3°C. nih.gov No significant degradation was observed, and the pH remained stable throughout the study period. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-O-carboxymethylmorphine |

| 6-Nicotinoylmorphine (6-NM) |

| Apomorphine |

| Clonidine |

| Codeine |

| Cy5 |

| Cyanogen bromide |

| Ethyl bromoacetate |

| Ethyl chloroformate |

| Morphine |

| Morphine-N-oxide |

| Naloxone |

| Naltrexone |

| Nicomorphine |

| Nicotinoyl chloride |

| Noroxymorphone |

| Oxymorphone |

| Phenyl chloroformate |

| Pseudomorphine |

| Pyridine |

Molecular and Cellular Pharmacology of Nicomorphine Hydrochloride

Nicomorphine Hydrochloride Interaction with Opioid Receptors

The primary mechanism of action for this compound involves its interaction with opioid receptors, which are a class of G protein-coupled receptors (GPCRs). patsnap.comnih.govcambridge.org These receptors are key components of the endogenous opioid system that regulates pain, mood, and reward pathways. patsnap.comnih.gov

This compound primarily exerts its analgesic effects by binding to and activating the mu-opioid receptors (MORs). patsnap.comwikipedia.org These receptors are widely distributed throughout the brain and spinal cord. patsnap.comguidetopharmacology.org The binding of this compound to MORs mimics the action of endogenous opioid peptides like endorphins and enkephalins. patsnap.com This interaction induces a conformational change in the receptor, which triggers a cascade of intracellular events. patsnap.com

The interaction between a ligand and its receptor can be characterized by its binding affinity and kinetics. oup.com Receptor binding affinity refers to the strength of the interaction, while kinetics describes the rates of association and dissociation of the ligand. oup.comenzymlogic.com These parameters are crucial for understanding the duration and intensity of a drug's effect. enzymlogic.com

| Opioid Receptor | General Role in Analgesia | Primary Endogenous Ligands |

|---|---|---|

| Mu-Opioid Receptor (MOR) | Primary mediator of supraspinal and spinal analgesia. patsnap.comwikipedia.org | Beta-endorphin, Endomorphins nih.gov |

| Kappa-Opioid Receptor (KOR) | Contributes to spinal analgesia. nih.govwikipedia.org | Dynorphins nih.gov |

| Delta-Opioid Receptor (DOR) | Plays a role in analgesia. nih.govwikipedia.org | Enkephalins nih.gov |

Intracellular Signaling Pathways Modulated by this compound

The activation of opioid receptors by this compound initiates a series of intracellular signaling events that ultimately produce the cellular response. patsnap.com These pathways are complex and involve various second messenger systems.

As a G protein-coupled receptor, the MOR, upon activation by this compound, interacts with intracellular G proteins. cambridge.org Opioid receptors typically couple to inhibitory G proteins (Gi/o). cambridge.org This interaction leads to the dissociation of the G protein into its α and βγ subunits. frontiersin.org These subunits then modulate the activity of various downstream effector proteins. frontiersin.orgnih.gov For instance, the βγ subunit can directly interact with and inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels. nih.govcambridge.org This leads to a decrease in neuronal excitability and neurotransmitter release. nih.govnih.gov The Gα subunit, on the other hand, primarily inhibits the enzyme adenylyl cyclase. cambridge.orgmdpi.com

A key consequence of MOR activation by this compound is the inhibition of adenylyl cyclase activity. mdpi.comembopress.org Adenylyl cyclase is an enzyme responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comoup.com By inhibiting this enzyme, this compound leads to a decrease in intracellular cAMP levels. mdpi.com cAMP acts as a second messenger, and its reduction leads to decreased activity of protein kinase A (PKA). nih.govmdpi.com

The modulation of the adenylyl cyclase/cAMP pathway is a central mechanism of opioid action. escholarship.org In the short term, this inhibition contributes to the analgesic effect. embopress.org However, chronic exposure to opioids can lead to a compensatory upregulation of the adenylyl cyclase system, a phenomenon known as adenylyl cyclase superactivation, which is implicated in opioid tolerance and withdrawal. embopress.org

| Signaling Component | Effect of this compound (via MOR activation) | Downstream Consequence |

|---|---|---|

| G Protein (Gi/o) | Activation and dissociation of α and βγ subunits. cambridge.orgfrontiersin.org | Modulation of ion channels and enzymes. nih.govcambridge.org |

| Adenylyl Cyclase | Inhibition. mdpi.comembopress.org | Decreased production of cAMP. mdpi.com |

| cAMP | Decreased intracellular levels. mdpi.com | Reduced activation of Protein Kinase A (PKA). nih.govmdpi.com |

| Voltage-gated Ca2+ channels | Inhibition. nih.govnih.gov | Reduced neurotransmitter release. nih.gov |

| Inwardly rectifying K+ channels | Activation. nih.govcambridge.org | Neuronal hyperpolarization and reduced excitability. mdpi.com |

Protein Kinase A (PKA) and Related Signaling Cascades

The intracellular signaling cascades engaged by this compound are primarily a consequence of its activation of μ-opioid receptors (MORs), which belong to the G protein-coupled receptor (GPCR) superfamily. patsnap.comphysio-pedia.com Upon binding, nicomorphine, or more accurately its principal active metabolite morphine, induces a conformational change in the MOR, leading to the activation of associated inhibitory G proteins (Gαi/o). genome.jp This activation triggers a cascade of intracellular events.

A key pathway modulated by chronic opioid receptor activation is the cyclic adenosine monophosphate (cAMP) pathway. Acutely, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cAMP. embopress.org This reduction in cAMP leads to lower activity of cAMP-dependent Protein Kinase A (PKA). embopress.org However, with prolonged or chronic exposure to an opioid agonist, the cAMP pathway undergoes compensatory upregulation. embopress.org This phenomenon, known as adenylyl cyclase superactivation, is a central mechanism in the development of opioid tolerance and dependence. genome.jpembopress.org An increase in intracellular cAMP levels and subsequent PKA activity has been identified as a leading hypothesis for opiate addiction. embopress.org This PKA-mediated phosphorylation of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), alters gene expression and contributes to the long-term neuroadaptive changes associated with chronic opioid use. embopress.orgfrontiersin.org

Ion Channel Modulation (e.g., Calcium and Potassium Channels)

A fundamental component of this compound's mechanism of action at the cellular level is its modulation of ion channel activity, which directly impacts neuronal excitability. This modulation is mediated by the activated G protein subunits following MOR binding. The Gβγ subunit complex, dissociated from the Gαi subunit, directly interacts with and modulates specific ion channels. mdpi.com

The primary effects on ion channels include:

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This increases the efflux of potassium (K+) ions from the neuron, leading to hyperpolarization of the cell membrane. mdpi.com This hyperpolarized state makes the neuron less likely to fire an action potential in response to an excitatory stimulus.

Inhibition of voltage-gated calcium channels (VGCCs): This effect, particularly on N-type calcium channels located at presynaptic nerve terminals, reduces the influx of calcium (Ca2+) ions that is essential for neurotransmitter release. mdpi.commdpi.com

By both hyperpolarizing the postsynaptic neuron and inhibiting neurotransmitter release from the presynaptic terminal, nicomorphine effectively dampens neuronal communication in pain-transmitting pathways. physio-pedia.commdpi.com

| Ion Channel Type | Effect of MOR Activation | Consequence on Neuronal Activity |

| G-protein-coupled inwardly rectifying potassium (GIRK) channels | Activation (Opening) | K+ efflux, membrane hyperpolarization |

| Voltage-gated calcium channels (VGCCs) | Inhibition (Closing) | Reduced Ca2+ influx at presynaptic terminals |

Neurotransmitter Release Modulation in Preclinical Models

Inhibition of Excitatory Neurotransmitter Release (e.g., Substance P, Glutamate)

In preclinical models, this compound demonstrates a profound ability to inhibit the release of key excitatory neurotransmitters involved in nociception. By activating presynaptic MORs on the terminals of primary afferent (pain-sensing) fibers in the dorsal horn of the spinal cord, nicomorphine effectively suppresses the transmission of pain signals. patsnap.com

The primary neurotransmitters affected are:

Substance P: A neuropeptide of the tachykinin family, Substance P is a key mediator in the transmission of pain information into the central nervous system. wikipedia.orgnih.gov It is released from C-fibers in response to noxious stimuli and plays a role in sensitizing postsynaptic neurons. nih.govmdpi.com

Glutamate (B1630785): This is the principal excitatory neurotransmitter in the central nervous system. mdpi.com In pain pathways, glutamate coexists with Substance P in many primary afferent neurons and acts on postsynaptic NMDA and AMPA receptors to transmit fast, excitatory signals. wikipedia.orgnih.gov

Nicomorphine's activation of MORs inhibits the opening of VGCCs on these nerve terminals, thereby preventing the calcium influx required for the vesicles containing Substance P and glutamate to fuse with the presynaptic membrane and release their contents into the synaptic cleft. patsnap.commdpi.com

| Neurotransmitter | Site of Action (Primary) | Mechanism of Inhibition |

| Substance P | Presynaptic terminals of primary afferents in the spinal dorsal horn | MOR activation inhibits Ca2+ influx, preventing vesicular release. patsnap.com |

| Glutamate | Presynaptic terminals of primary afferents in the spinal dorsal horn | MOR activation inhibits Ca2+ influx, preventing vesicular release. patsnap.commdpi.com |

Modulation of Descending Inhibitory Pathways

In addition to its direct actions in the spinal cord, this compound also produces analgesia by enhancing the activity of descending pain-modulating pathways. These pathways originate in the brainstem and project down to the spinal cord, where they can inhibit nociceptive signaling. physio-pedia.comfrontiersin.org

Key brainstem areas involved include the Periaqueductal Gray (PAG) and the Rostral Ventromedial Medulla (RVM). physio-pedia.comnih.gov Opioids, including the metabolites of nicomorphine, act on MORs within these regions. frontiersin.org The mechanism is often one of disinhibition:

Opioids inhibit local GABAergic interneurons in the PAG. genome.jp

This inhibition of inhibitory neurons (disinhibition) allows the main output neurons of the PAG to become more active.

These activated PAG neurons then stimulate neurons in the RVM.

The RVM, in turn, sends descending projections (utilizing neurotransmitters like serotonin (B10506) and norepinephrine) to the spinal dorsal horn, where they inhibit the transmission of pain signals from primary afferents to second-order neurons. frontiersin.orgnih.gov

Therefore, nicomorphine's action in the brainstem effectively "turns up the volume" on the body's own endogenous pain-suppressing system. patsnap.comfrontiersin.org

Comparative Pharmacological Profiles with Other Opioid Agonists at the Molecular Level

Morphine and its Ester Derivatives

Nicomorphine is the 3,6-dinicotinate ester of morphine. wikipedia.org Its pharmacological profile is intrinsically linked to that of morphine and other morphine esters, such as diacetylmorphine (heroin), due to its metabolic fate and structural similarities.

Nicomorphine: As a diester of morphine, nicomorphine is more lipophilic than morphine itself. This property can influence its pharmacokinetics, particularly its rate of penetration across the blood-brain barrier. Following administration, it is rapidly metabolized, with a very short half-life, into two primary metabolites: 6-nicotinoyl-morphine and, most importantly, morphine. wikipedia.orgkcl.ac.uk The analgesic effects are largely attributable to these active metabolites, particularly morphine. patsnap.comkcl.ac.uk

Morphine: As the parent compound and primary active metabolite of nicomorphine, morphine's pharmacology is the benchmark. Morphine is a potent agonist at the μ-opioid receptor. painphysicianjournal.com Its own metabolism results in the formation of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.gov M6G is a potent analgesic, also acting on MORs, while M3G has a low affinity for MORs and has been associated with neuroexcitatory effects. nih.gov

Other Morphine Esters (e.g., Diacetylmorphine): Diacetylmorphine (heroin) is the 3,6-diacetyl ester of morphine. Like nicomorphine, it is a highly lipophilic prodrug that rapidly crosses into the brain, where it is deacetylated to 6-monoacetylmorphine (6-MAM) and then to morphine. Both 6-MAM and morphine are active analgesics. The rapid brain entry and conversion to active metabolites are thought to contribute to its characteristic fast onset of action when administered intravenously. painphysicianjournal.com

The core molecular action for all these compounds is the activation of μ-opioid receptors. The primary differences lie in their pharmacokinetic profiles—specifically, their lipophilicity, rate of entry into the central nervous system, and the speed and pathway of their metabolism to morphine and other active metabolites. wikipedia.orgnih.gov Nicomorphine is reported to be two to three times as potent as morphine. wikipedia.org

| Compound | Chemical Description | Key Active Metabolites | Relative Analgesic Potency (vs. Morphine=1) |

| Nicomorphine | 3,6-dinicotinate ester of morphine | 6-nicotinoyl-morphine, Morphine | ~2-3x wikipedia.org |

| Morphine | Phenanthrene alkaloid (parent compound) | Morphine-6-glucuronide (M6G) | 1 |

| Diacetylmorphine (Heroin) | 3,6-diacetyl ester of morphine | 6-monoacetylmorphine (6-MAM), Morphine | ~2-3x |

Heroin and its Metabolites

Nicomorphine and heroin (diacetylmorphine) share a fundamental structural characteristic as 3,6-diesters of morphine. wikipedia.org This structural similarity dictates a comparable metabolic pathway and pharmacological action, primarily mediated through their active metabolites. Both compounds are considered prodrugs, as they are rapidly hydrolyzed in the body to more active substances. nih.govwikipedia.org

Due to its increased lipophilicity compared to morphine, nicomorphine, like heroin, is believed to exhibit rapid and more complete penetration into the central nervous system. wikipedia.org Upon administration, nicomorphine is quickly metabolized by esterase enzymes into 6-nicotinoylmorphine (6-NM) and subsequently into morphine. wikipedia.orgkcl.ac.uk This metabolic cascade is analogous to that of heroin, which is rapidly converted to 6-monoacetylmorphine (6-MAM) and then to morphine. nih.govwikipedia.org The primary pharmacological effects of both parent compounds are largely attributable to these metabolites.

The active metabolites, 6-NM and 6-MAM, possess a free hydroxyl group at the 3-position of the morphine molecule, which is crucial for high-affinity binding to the µ-opioid receptor (MOR). nih.govwikidoc.org Heroin itself has a much lower affinity for the MOR than its metabolites. nih.gov While direct comparative binding data for nicomorphine and 6-NM is limited, the principle that the 3,6-diester acts as a transport form for the more active 6-mono-ester and morphine is well-established. 6-MAM is noted to be somewhat more potent than heroin itself because it penetrates the brain rapidly and does not require deacetylation to become active. wikipedia.org

The interaction of these compounds with opioid receptors, primarily the µ-opioid receptor, initiates a cascade of intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate inhibitory G-proteins (Gαi/o). mdpi.comnih.gov This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels, inhibits Ca2+ signaling, and activates K+ ion channels. nih.gov The net effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the release of nociceptive neurotransmitters. nih.gov

Beyond the classical G-protein signaling, opioid receptor activation also engages the β-arrestin pathway. This pathway is implicated in receptor desensitization, internalization, and has been suggested to contribute to some of the adverse effects of opioids, although this is a complex and debated area of research. mdpi.commdpi.comoup.com The balance between G-protein signaling (thought to be responsible for analgesia) and β-arrestin recruitment may differ between various opioids and their metabolites, contributing to their unique pharmacological profiles. mdpi.comfrontiersin.org

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

|---|---|---|---|

| Heroin (Diacetylmorphine) | ~483 frontiersin.org | Data limited | Data limited |

| 6-Monoacetylmorphine (6-MAM) | ~73 frontiersin.org | High Affinity nih.gov | Data limited |

| Morphine | ~1.2 - 53 frontiersin.orgpharmacytimes.com | Low Affinity painphysicianjournal.com | ~50x lower than MOR painphysicianjournal.com |

Codeine and other Semisynthetic Opioids

In contrast to nicomorphine and heroin, codeine (3-methylmorphine) is a naturally occurring alkaloid found in the opium poppy. mdpi.com It is considered a weak opioid agonist and functions primarily as a prodrug. pharmgkb.orgtaylorandfrancis.com Its analgesic effect is largely dependent on its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6. pharmgkb.orgfrontiersin.org This metabolic step is crucial, as codeine itself has a significantly lower affinity for the µ-opioid receptor compared to morphine. pharmgkb.orgtaylorandfrancis.com Genetic variations in the CYP2D6 enzyme can lead to significant differences in the analgesic response to codeine among individuals. dovepress.comnih.gov

Nicomorphine is reported to be two to three times as potent as morphine, while codeine is substantially less potent. wikipedia.orgnih.gov The pharmacological pathway of nicomorphine involves rapid de-esterification to highly active metabolites, whereas codeine's pathway is one of O-demethylation to produce the more active compound, morphine. wikipedia.orgpharmgkb.org

At the cellular level, while both ultimately lead to the activation of µ-opioid receptors and subsequent G-protein signaling, there are distinguishing features. Studies have shown that codeine and morphine can have different effects on the heterodimerization of MOP and serotonin 1A (5-HT1A) receptors, with codeine showing a higher stabilizing effect. mdpi.com Furthermore, codeine has been observed to produce more pronounced changes in intracellular Ca2+ signaling compared to morphine in certain experimental models. mdpi.com

Other semi-synthetic opioids, such as hydromorphone and oxycodone, are also derived from natural opium alkaloids like morphine or thebaine. frontiersin.org These compounds, like nicomorphine's metabolites, are potent agonists at the µ-opioid receptor. Their binding affinities and potencies vary, contributing to their distinct clinical profiles. For instance, hydromorphone generally exhibits a higher binding affinity for the MOR than morphine. researchgate.net The cellular mechanisms follow the general opioid pathway of G-protein activation, leading to neuronal inhibition. mdpi.com

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

|---|---|---|---|

| Nicomorphine | Data limited (acts as prodrug) | Data limited | Data limited |

| Morphine | ~1.2 - 53 frontiersin.orgpharmacytimes.com | Low Affinity painphysicianjournal.com | ~50x lower than MOR painphysicianjournal.com |

| Codeine | >100 researchgate.net | Data limited | Data limited |

| Hydromorphone | <1 researchgate.net | Data limited | Data limited |

| Oxycodone | ~25.87 researchgate.net | Very Low Affinity painphysicianjournal.com | Very Low Affinity painphysicianjournal.com |

Metabolism and Preclinical Disposition of Nicomorphine Hydrochloride

Metabolic Pathways of Nicomorphine Hydrochloride in In Vitro and Animal Models

The metabolism of this compound proceeds through a well-defined, sequential pathway primarily initiated by hydrolysis. This process rapidly converts the parent compound into its active metabolites.

The metabolic cascade continues with the hydrolysis of 6-nicotinoyl morphine (6-NM) to morphine. kcl.ac.ukresearchgate.net This second de-esterification step is also rapid, with the half-life of 6-NM reported to be between 3 and 15 minutes. wikipedia.orgresearchgate.net Like the initial step, this reaction is catalyzed by carboxylesterases. nih.govmdpi.com Studies on the structurally similar compound heroin (diacetylmorphine) have shown that human liver carboxylesterase hCE-2, in particular, has a substantial catalytic efficiency for hydrolyzing the 6-position ester. nih.gov The final hydrolysis product, morphine, then becomes the substrate for further metabolic transformations. kcl.ac.uk

Once formed, morphine is extensively metabolized, primarily through Phase II conjugation with glucuronic acid. heftpathology.comnih.gov This process, known as glucuronidation, occurs mainly in the liver but also in other tissues like the kidneys and brain. heftpathology.comviamedica.pl It results in the formation of two major metabolites: morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). heftpathology.comnih.gov

Approximately 60% of a morphine dose is converted to M3G, while about 6-10% is converted to M6G. heftpathology.compharmgkb.org M6G is a pharmacologically active metabolite with potent analgesic properties, whereas M3G has no significant analgesic effect. heftpathology.comwikipedia.org The half-lives of these glucuronide conjugates are similar, estimated at around 225 minutes. kcl.ac.ukresearchgate.net The primary enzyme responsible for the formation of both M3G and M6G is UDP-glucuronosyltransferase 2B7 (UGT2B7). heftpathology.compharmgkb.orgwikipathways.org

| Parent Compound | Primary Metabolite | Secondary Metabolite | Tertiary Metabolites |

|---|---|---|---|

| Nicomorphine | 6-Nicotinoyl Morphine (6-NM) | Morphine | Morphine-3-Glucuronide (M3G) & Morphine-6-Glucuronide (M6G) |

In addition to glucuronidation, morphine can undergo minor metabolic transformations. nih.gov One such pathway is N-demethylation, which accounts for approximately 5% of morphine metabolism and produces normorphine. pharmgkb.orgpainphysicianjournal.com Normorphine is considered a much weaker analgesic than morphine. viamedica.pl

| Compound | Half-Life | Reference |

|---|---|---|

| Nicomorphine | ~3 minutes | wikipedia.orgresearchgate.net |

| 6-Nicotinoyl Morphine (6-NM) | 3-15 minutes | wikipedia.orgresearchgate.net |

| Morphine | 135-190 minutes | wikipedia.orgresearchgate.net |

| M3G & M6G | ~225 minutes | kcl.ac.ukresearchgate.net |

Enzymes Involved in this compound Metabolism

The biotransformation of nicomorphine and its subsequent metabolites is facilitated by several enzyme families, including carboxylesterases, UDP-glucuronosyltransferases, and Cytochrome P450 enzymes.

Carboxylesterases (CES): These enzymes are crucial for the initial two-step hydrolysis of nicomorphine to 6-NM and subsequently to morphine. nih.govmdpi.com Human liver carboxylesterases hCE-1 and hCE-2 are key enzymes in the hydrolysis of ester-containing compounds. nih.govnih.gov

UDP-glucuronosyltransferases (UGTs): This family of Phase II enzymes is responsible for the major metabolic pathway of morphine. nih.gov Specifically, UGT2B7 is the primary isoform that catalyzes the glucuronidation of morphine to M3G and M6G. heftpathology.compharmgkb.org Other UGT isoforms, such as UGT1A1, may play a minor role. pharmgkb.orgwikipathways.org

Sulfotransferases (SULTs): These enzymes are responsible for the minor pathway of sulfate (B86663) conjugation. nih.gov In vitro data suggest that SULT1A3 is the major enzyme for the sulfation of morphine in human hepatocytes. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is primarily involved in the minor metabolic pathways of morphine, the downstream metabolite of nicomorphine. painphysicianjournal.comoup.com While the outline specifically mentions CYP2D6, its primary role in opioid metabolism is the O-demethylation of codeine to morphine. pharmgkb.orgwikipathways.org For morphine itself, the minor pathway of N-demethylation to normorphine is catalyzed mainly by other CYP isoforms. pharmgkb.orgpharmgkb.org Research has identified CYP3A4 as the major enzyme responsible for morphine N-demethylation, with some contribution from CYP2C8. pharmgkb.orgpharmgkb.orgpainphysicianjournal.com These enzymes are found in high concentrations in the liver and are responsible for the metabolism of a vast number of drugs. nih.govmdpi.com

UDP-Glucuronosyltransferases (e.g., UGT2B7, UGT1A3)

The metabolism of this compound inevitably involves the metabolic pathways of its principal active metabolite, morphine. Following hydrolysis, morphine undergoes extensive conjugation with glucuronic acid, a process predominantly mediated by UDP-glucuronosyltransferase (UGT) enzymes in the liver. geneesmiddeleninformatiebank.nlpainphysicianjournal.com The most crucial isoform in this process is UGT2B7, which is responsible for converting morphine into its major metabolites: morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). eur.nlpharmgkb.org UGT2B7 catalyzes the formation of both M3G and M6G, with M3G being the more abundant metabolite. painphysicianjournal.com While M6G is a potent analgesic itself, M3G has been suggested in animal studies to potentially antagonize the effects of morphine. nih.gov

Esterases and Hydrolases

Nicomorphine is a 3,6-diester of morphine and functions as a prodrug, requiring enzymatic hydrolysis to become active. patsnap.com This bioactivation is carried out by various esterases and hydrolases present in the body. nih.govnih.gov These enzymes catalyze the cleavage of the ester bonds at the 3- and 6-positions of the morphine molecule. nih.gov

The initial and rapid hydrolysis of nicomorphine primarily yields 6-nicotinoylmorphine, which is subsequently hydrolyzed to morphine. This process is mainly facilitated by carboxylesterases, which are abundant in the liver, plasma, and other tissues. nih.govnih.govbiomolther.org Carboxylesterases are a diverse group of enzymes that play a critical role in the metabolism of many ester-containing drugs, either activating them or detoxifying them. nih.govbiomolther.org The specific carboxylesterase isozymes involved in nicomorphine hydrolysis contribute to its pharmacokinetic profile, influencing the rate of morphine formation and subsequent clearance. biomolther.org

Preclinical Pharmacokinetic Modeling and Disposition in Animal Systems

Preclinical studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities like nicomorphine. nih.govnih.gov These studies, typically conducted in species such as rats and mice, provide foundational data for predicting human pharmacokinetics. frontiersin.orginotiv.comspandidos-publications.com

Absorption and Distribution Characteristics in Animal Models

Following administration in animal models, nicomorphine is rapidly absorbed and distributed. Its lipophilic nature, greater than that of morphine, facilitates rapid passage across biological membranes, including the blood-brain barrier. This leads to swift distribution into the central nervous system.

Studies in rats have demonstrated that after intravenous administration of heroin (a structurally similar di-ester of morphine), the metabolite 6-monoacetylmorphine (6-MAM) reaches significantly higher concentrations in the brain extracellular fluid than morphine itself. nih.gov For instance, one study found that the maximum concentration (Cmax) of 6-MAM in the brain was approximately seven times higher than that of morphine. nih.gov This suggests that the initial metabolites of di-ester opioids are key contributors to their central effects.

Research in mice has shown that morphine, the primary active metabolite of nicomorphine, accumulates at higher concentrations in the retina than in the brain. frontiersin.org The distribution of morphine into tissues like the brain and retina does not appear to show significant differences between male and female mice. frontiersin.org

Table 1: Comparative Morphine Concentrations in Male Mice Tissues (1 hour post-injection)

| Tissue | Mean Concentration (ng/mL) |

| Brain | 47.7 ± 19.3 |

| Retina | 96.6 ± 12.7 |

| Plasma | 346 ± 63.2 |

| Data derived from studies on morphine deposition in male mice. frontiersin.org |

Metabolic Clearance Rates in Preclinical Species

Metabolic clearance reflects the efficiency with which a drug is removed from the body through metabolism. elsevier.es In preclinical species, the clearance of nicomorphine is primarily driven by its rapid hydrolysis to morphine and the subsequent glucuronidation of morphine. geneesmiddeleninformatiebank.nlpatsnap.com

In rats, the clearance of heroin, which undergoes a similar two-step hydrolysis, was estimated to be 979 mL/min, while its active metabolite, 6-MAM, had a much lower clearance of 27 mL/min. nih.gov The half-life of morphine in rats is generally reported to be between 3 to 4 hours. spandidos-publications.com

Studies investigating the pharmacokinetics of other opioids, such as mitragynine (B136389) in rats, have revealed sex-dependent differences in metabolic clearance. acs.org Male rats showed a higher intrinsic clearance of mitragynine compared to female rats, suggesting that sex can be a significant factor in the metabolism of certain compounds. acs.org While specific data for nicomorphine is limited, these findings highlight a potential area for investigation.

Table 2: Estimated In Vitro Metabolic Parameters of Mitragynine in Rat Liver Microsomes

| Sex | Metabolic Half-life (min) | Intrinsic Clearance (L/h/kg) |

| Male | 36.4 ± 0.6 | 2.1 ± 0.0 |

| Female | 115.7 ± 5.8 | 0.6 ± 0.0 |

| Data from a study on a different opioid, illustrating potential sex differences in metabolism. acs.org |

Elimination and Excretion Mechanisms in Animal Models

The elimination of nicomorphine and its metabolites occurs primarily through renal excretion of the glucuronide conjugates. geneesmiddeleninformatiebank.nl After being metabolized in the liver, M3G and M6G are transported into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. geneesmiddeleninformatiebank.nl Less than 10% of an administered morphine dose is excreted unchanged in the urine. geneesmiddeleninformatiebank.nl

Influence of Genetic and Physiological Factors on this compound Metabolism in Preclinical Contexts

The metabolism of this compound can be influenced by a range of genetic and physiological factors. nih.govmdpi.com Since its effects are mediated through its metabolite morphine, factors affecting morphine's metabolism are of high relevance.

Physiological states such as liver or kidney disease can significantly alter drug pharmacokinetics. nih.govfda.gov In preclinical models of chronic inflammation, such as adjuvant-induced arthritis in rats, the activity of UGT enzymes in liver microsomes was found to be reduced. iiarjournals.org Furthermore, inflammation increased the protein binding of morphine, reducing the free fraction of the drug. iiarjournals.org Despite these changes, the analgesic effect of morphine was enhanced four-fold in these arthritic rats, indicating that pharmacodynamic changes can sometimes outweigh pharmacokinetic alterations in disease states. iiarjournals.org Age and sex can also be contributing factors, with some animal studies on opioids showing sex-dependent differences in metabolism and metabolite exposure. acs.org

Analytical Methodologies for Nicomorphine Hydrochloride and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification

Chromatography, a powerful laboratory technique for the separation of mixtures, is the principal methodology for the analysis of nicomorphine and its metabolites. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most established methods, each offering distinct advantages. More recently, subcritical water chromatography has emerged as a novel "green" alternative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of thermolabile and non-volatile compounds like opioids. It is widely employed for the simultaneous determination of nicomorphine and its metabolites in various biological samples, including serum and urine. google.commetwarebio.com The versatility of HPLC is demonstrated through its various modes, detectors (such as UV, Diode-Array Detector (DAD), and mass spectrometry), and column technologies that can be tailored for specific analytical challenges. metwarebio.comnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of nicomorphine and its related compounds. springernature.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic compounds are retained longer on the column. springernature.com

Methods have been developed for the determination of nicomorphine in biological fluids using RP-HPLC coupled with UV detection. nih.gov For instance, a sensitive HPLC method was developed to measure nicomorphine and its metabolites in serum for pharmacokinetic studies. google.com The separation of morphine and its glucuronide metabolites, which are also relevant to nicomorphine metabolism, is frequently achieved using C18 or other polar-modified reversed-phase columns, such as those with pentafluorophenyl (PFP) or polyethylene (B3416737) glycol (PEG) functionalities. sigmaaldrich.com The choice of stationary phase is critical for achieving optimal retention and resolution of these polar analytes. sigmaaldrich.com Mobile phases typically consist of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). plos.org

Table 1: Examples of Reversed-Phase HPLC Conditions for Opioid Analysis

| Analyte(s) | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Nicomorphine & Metabolites | Reversed-phase column | Not specified in abstract | UV | nih.gov |

| Morphine, M3G, M6G | Discovery® HS F5, 5 cm x 4.6 mm, 5 µm | A: 10 mM ammonium acetate, pH 6.8; B: acetonitrile. Gradient elution. | UV, 280 nm | sigmaaldrich.com |

| Levosulpiride & Omeprazole | Agilent C18, 4.6 x 250 mm, 5 µm | Acetonitrile and phosphate buffer (pH 7.2) (60:40 v/v) | UV, 280 nm | plos.org |

Ion-pair chromatography is a variation of reversed-phase chromatography that is particularly useful for improving the retention and separation of ionizable compounds like opioids on RP columns. sigmaaldrich.com This technique involves adding an ion-pairing reagent to the mobile phase. nih.gov This reagent is typically a large ionic molecule with a hydrophobic tail and an ionic head group that is opposite in charge to the analyte. The ion-pairing reagent forms a neutral ion-pair with the charged analyte, which then partitions onto the non-polar stationary phase, leading to increased retention. nih.gov

For basic compounds like morphine and its derivatives, acidic ion-pairing reagents such as alkyl sulfonates are used. nih.govoup.com The length of the alkyl chain of the pairing ion can be adjusted to control the retention time; a longer chain results in greater retention. nih.gov For example, 1-heptane sulfonate has been used as a counter-ion in the mobile phase for the analysis of a wide range of acidic, basic, and neutral drugs, including opium alkaloids. oup.com Volatile ion-pairing reagents, such as perfluorinated carboxylic acids (e.g., heptafluorobutanoic acid), are particularly advantageous when HPLC is coupled with mass spectrometry (LC-MS), as they are compatible with the high vacuum of the MS detector. nih.gov

When reference standards for metabolites are unavailable, semi-preparative HPLC is an essential tool for their isolation and purification from biological matrices or synthesis reaction mixtures. conicet.gov.ar This technique uses wider columns (typically 10-25 mm inner diameter) and higher flow rates compared to analytical HPLC, allowing for the loading of milligram to gram quantities of sample. metwarebio.com The goal is to isolate a sufficient quantity of a pure metabolite for subsequent structural elucidation, often by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. conicet.gov.ar

In the context of nicomorphine, semi-preparative HPLC has been successfully used to isolate its metabolites, 3-nicotinoylmorphine (3-NM) and 6-nicotinoylmorphine (6-NM), after their synthesis. kcl.ac.uk One study employed an X-Terra C18 semi-preparative column (10 x 100 mm) with a mobile phase consisting of a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). kcl.ac.uk The isolated fractions were then analyzed by analytical HPLC and other spectroscopic methods to confirm their purity and structure. kcl.ac.uk

Table 2: Example of Semi-Preparative HPLC Conditions for Nicomorphine Metabolite Isolation

| Parameter | Condition | Reference |

|---|---|---|

| Analytes | Nicomorphine, 3-NM, 6-NM | kcl.ac.uk |

| Column | X-Terra C18 semi-preparative, 10 x 100 mm | kcl.ac.uk |

| Mobile Phase | A: H₂O/0.1% TFA; B: CH₃CN/0.1% TFA | kcl.ac.uk |

| Gradient | Linear gradient of 0% to 90% B in 60 min | kcl.ac.uk |

| Detection | UV at 281 nm | kcl.ac.uk |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly specific and sensitive method for the confirmatory analysis of opioids and their metabolites in biological samples. jfda-online.comelsevier.es GC is well-suited for volatile and thermally stable compounds. However, opioids like morphine and its derivatives are polar and non-volatile, necessitating a chemical modification step known as derivatization prior to analysis. nyc.gov

Derivatization converts the polar functional groups (e.g., hydroxyl groups) into less polar, more volatile, and more thermally stable derivatives, improving their chromatographic behavior. nyc.gov Common derivatizing agents for opioids include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) derivatives. elsevier.esnyc.gov

GC-MS methods have been developed for the simultaneous quantification of multiple opioids, including morphine and codeine, in blood and urine. mdpi.com These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by derivatization and injection into the GC-MS system. nyc.govoup.com The mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only characteristic ions of the target analytes. mdpi.com

Table 3: GC-MS Parameters for Opioid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Analytes | Morphine, Codeine, 6-Acetylmorphine (B159328), etc. | mdpi.com |

| Derivatizing Agent | BSTFA | mdpi.com |

| Column | Capillary column (e.g., DB-1, DB-5 MS) | oup.com |

| Detection Mode | Mass Spectrometry (Selected Ion Monitoring - SIM) | nyc.govmdpi.com |

| Linearity Range (Morphine) | 10–1500 ng/mL | mdpi.com |

| Limit of Detection (LOD) (Morphine) | 10 ng/g (in meconium) | oup.com |

Subcritical Water Chromatography

Subcritical water chromatography (SBWC) is an environmentally friendly chromatographic technique that uses heated, pressurized water as the mobile phase, often replacing the hazardous organic solvents used in traditional HPLC. mdpi.com When water is heated between 100°C and its critical point (374°C) under pressure, its dielectric constant decreases significantly, making it behave like a polar organic solvent. aksaray.edu.tr By varying the temperature, the eluting strength of the water can be tuned.

SBWC has been shown to be effective for the separation of various pharmaceutical compounds, including both polar and non-polar substances, on reversed-phase columns without the need for organic modifiers. mdpi.com While specific applications for nicomorphine hydrochloride are not extensively documented, the principles of SBWC make it a potentially viable technique for the analysis of opioids. The ability to separate compounds like aspirin (B1665792) and metformin (B114582) demonstrates its versatility. mdpi.com This "green" chromatographic method reduces the cost of analysis and waste disposal, aligning with modern laboratory sustainability goals. mdpi.com

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the identification and structural elucidation of nicomorphine and its metabolic products due to its high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of nicomorphine and its metabolites in biological matrices like urine, blood, and plasma. kcl.ac.ukmdpi.com This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a C18 column. nih.gov A gradient mobile phase, for instance, consisting of 0.1% formic acid in water and 0.1% formic acid in methanol, is commonly employed to elute the analytes. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, most frequently using electrospray ionization (ESI) in positive mode. researchgate.net

For quantitative analysis, the mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored. This enhances the selectivity and sensitivity of the assay. Methods have been developed to simultaneously quantify nicomorphine and its key metabolites, including 6-mononicotinoylmorphine (6-MNM), morphine, morphine-3-glucuronide (B1234276) (M3G), and morphine-6-glucuronide (B1233000) (M6G).

Research has demonstrated the development of sensitive LC-MS/MS methods capable of detecting nicomorphine and its metabolites at low nanogram per milliliter (ng/mL) levels. For instance, a validated method for morphine and its glucuronide metabolites in human plasma showed a limit of quantification as low as 1 ng/mL for morphine. nih.gov

Interactive Table: Example LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm) mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol nih.gov |

| Flow Rate | 0.2 - 0.3 mL/min kcl.ac.uknih.gov |

| Injection Volume | 5 - 10 µL kcl.ac.ukmdpi.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Variable, e.g., 450°C |

| IonSpray Voltage | Variable, e.g., 5500 V |

High-resolution mass spectrometry (HRMS) is a critical tool for the identification of unknown metabolites and for confirming the elemental composition of analytes. nih.govijpras.com Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are frequently used. kcl.ac.ukijpras.com HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the elemental formula of a detected ion. ijpras.com

In the context of nicomorphine research, HRMS has been instrumental in identifying not only the primary metabolites but also minor metabolic products and synthesis impurities. kcl.ac.uk For example, a sensitive liquid chromatography-high resolution mass spectrometry (LC-HRMS) method was developed to detect and identify nicomorphine, 3-mononicotinoylmorphine (3-NM), and 6-mononicotinoylmorphine (6-MNM) in urine. kcl.ac.uk This sophisticated technique allows for a more in-depth understanding of nicomorphine's metabolic fate than was possible with older methods like HPLC with UV detection. kcl.ac.uk

Data-dependent acquisition strategies are often employed in HRMS, where the instrument automatically switches from a full scan MS to an MS/MS scan when an ion of interest is detected above a certain intensity threshold. nih.gov This allows for the collection of fragmentation data for even low-abundance metabolites. thermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of opioids, including nicomorphine and its metabolites. ummat.ac.idnih.gov A key consideration for GC-MS analysis of these compounds is the need for derivatization. Due to their low volatility and the presence of polar functional groups (hydroxyl groups), derivatization is necessary to make them suitable for gas chromatography. unodc.org Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents are commonly used for this purpose. unodc.org

In a GC-MS method, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column (e.g., a capillary column like HP-1MS). nih.gov The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI) ionization. mdpi.com The resulting mass spectra, which contain characteristic fragment ions, are used for identification by comparison with spectral libraries. nist.gov

GC-MS offers high chromatographic resolution and is a robust and reliable technique for routine analysis. nih.gov However, the requirement for derivatization can add complexity to the sample preparation process. unodc.org

Understanding the fragmentation pathways of nicomorphine and its metabolites in the mass spectrometer is essential for their unambiguous identification. researchgate.netcore.ac.uk In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented by collision-induced dissociation (CID) to produce a series of product ions. researchgate.net

For nicomorphine, a characteristic fragmentation involves the loss of one or both nicotinoyl groups. The fragmentation of nicomorphine is characterized by the loss of a single nicotinic acid group, alongside the formation of other diagnostic product ions. kcl.ac.uk Key fragment ions for nicomorphine can be observed at m/z values corresponding to the nicotinoyl moiety and the core morphine structure. kcl.ac.uk

The study of these fragmentation patterns, often aided by high-resolution mass spectrometry, allows for the structural elucidation of metabolites. researchgate.netnih.gov For instance, by comparing the fragmentation spectra of the parent drug with those of its metabolites, researchers can pinpoint the site of metabolic modification (e.g., hydrolysis of an ester group or glucuronidation).

Interactive Table: Diagnostic Ions in Nicomorphine Analysis

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |

|---|---|---|

| Nicomorphine | 495.18 | Loss of nicotinic acid, ions at 106.0287 and 78.0338 kcl.ac.uk |

| 6-Mononicotinoylmorphine (6-MNM) | 391.16 | Varies depending on MS conditions |

| Morphine | 286.14 | Varies depending on MS conditions |

Sample Preparation Techniques for Research Analysis

Effective sample preparation is a critical step to remove interferences from complex biological matrices and to concentrate the analytes of interest before instrumental analysis. mdpi.commdpi.com

Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of nicomorphine and its metabolites from biological samples like urine and plasma. kcl.ac.uknih.govrowan.edu The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com The analytes of interest are retained on the sorbent while matrix components are washed away. The analytes are then eluted with a small volume of an appropriate solvent. mdpi.com

Various types of SPE cartridges are available, with the choice of sorbent depending on the chemical properties of the analytes. nih.gov For nicomorphine and its metabolites, which have both hydrophobic and polar characteristics, mixed-mode cation exchange cartridges (e.g., Plexa PCX) are often employed. kcl.ac.uk These cartridges can retain the analytes through a combination of reversed-phase and ion-exchange interactions, leading to a cleaner extract.

A typical SPE procedure for urine analysis might involve: kcl.ac.uk

Enzymatic Hydrolysis: To cleave glucuronide conjugates, the sample is often treated with β-glucuronidase. kcl.ac.uk

Cartridge Conditioning: The SPE cartridge is conditioned with solvents like methanol and an acidic solution to activate the sorbent. kcl.ac.uk

Sample Loading: The pre-treated sample is loaded onto the cartridge.

Washing: The cartridge is washed with various solvents to remove interfering substances. kcl.ac.uk

Elution: The analytes are eluted from the cartridge using a specific solvent mixture, for example, a solution of ammonia (B1221849) in an acetonitrile/water mixture. kcl.ac.uk

Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the analytical instrument. kcl.ac.uk

SPE is favored for its efficiency, reproducibility, and the ability to achieve high recovery rates and significant concentration of the analytes. mdpi.commdpi.com

Derivatization Methods for Enhanced Detectability

Derivatization is a key sample preparation step in the analysis of nicomorphine and its metabolites, particularly for gas chromatography-mass spectrometry (GC-MS). This process involves chemically modifying the analytes to improve their volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and selectivity.

Common derivatizing agents for opioids like morphine, a primary metabolite of nicomorphine, include silylating agents and acid anhydrides. oup.com Silyl derivatives, however, can be sensitive to moisture and may be unstable, making their preparation and handling more challenging. oup.com In contrast, acetyl and propionyl esters are more stable in the presence of water. oup.com

Propionic anhydride (B1165640) is a frequently used reagent that converts the hydroxyl groups of morphine and its analogs into their respective propionyl esters. oup.comnih.gov This derivatization is often performed in the presence of a catalyst like pyridine (B92270). nih.gov One study optimized this reaction by using a mixed solvent of propionic anhydride and pyridine (5:2) at 80°C for 3 minutes. nih.gov Another protocol involved a two-step process where the sample was first treated with methoxyamine to derivatize any ketone groups, followed by the addition of propionic anhydride and heating at 56°C for 15 minutes. oup.com Research has shown that propionic anhydride provides accurate, precise, and sensitive results for the analysis of 6-acetylmorphine (a metabolite of heroin, structurally related to nicomorphine metabolites), and is compatible with other methods on the same GC-MS instrument. oup.comnih.gov

Other fluorinated anhydrides, such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA), are also popular for the derivatization of related compounds. nih.gov A comparison of these reagents for the analysis of amphetamines and cathinones found that PFPA provided the best sensitivity. nih.gov While not directly studying nicomorphine, this suggests that PFPA could be a valuable derivatizing agent for its metabolites as well.

For capillary zone electrophoresis (CZE), an in-capillary derivatization method has been developed using potassium ferricyanide (B76249) as an oxidizing agent, which converts morphine and its metabolite, morphine-6-glucuronide, into highly fluorescent dimer derivatives, significantly improving detection limits. mdpi.com Trimethylation enhancement using diazomethane (B1218177) (TrEnDi) is another novel derivatization technique shown to improve the mass spectrometry-based sensitivity of morphine. acs.org

Hydrolysis Techniques for Conjugated Metabolites

Nicomorphine is metabolized in the body, and its final hydrolysis product, morphine, is further conjugated to form metabolites like morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). kcl.ac.uk To accurately quantify the total amount of nicomorphine administered, these conjugated metabolites must be cleaved back to their parent form through a process called hydrolysis. asme.org The two primary methods for this are enzymatic hydrolysis and acid hydrolysis. asme.org

Enzymatic Hydrolysis with Beta-Glucuronidase

Enzymatic hydrolysis using β-glucuronidase is a widely used method to cleave glucuronide conjugates from drugs and their metabolites. nih.govresearchgate.net This technique is generally considered milder than acid hydrolysis. oup.com

The efficiency of enzymatic hydrolysis can depend on several factors, including the source of the enzyme, temperature, pH, and incubation time. researchgate.net Enzymes from different sources, such as Helix pomatia, Patella vulgata, and recombinant E. coli, exhibit varying activities and optimal conditions. nih.govresearchgate.netcuny.edu For instance, β-glucuronidase from P. vulgata has been shown to be highly effective, with a 3-hour incubation at 65°C resulting in complete hydrolysis of morphine glucuronide. researchgate.netoup.com In contrast, enzymes from Helix pomatia may require longer incubation times, especially for M6G, which hydrolyzes at a slower rate than M3G. nih.gov A study found that complete hydrolysis of M3G with Helix pomatina β-glucuronidase was achieved in 3 hours, while M6G required 24 hours. nih.gov

Recent advancements have led to the development of recombinant β-glucuronidases that offer faster and more efficient hydrolysis at lower temperatures. cuny.edumdpi.com Some recombinant enzymes can achieve complete hydrolysis of opioid glucuronides, including M6G, within 15 minutes at room temperature. cuny.edu

Acid Hydrolysis

Acid hydrolysis is an alternative method for cleaving conjugated metabolites. asme.org This technique typically involves heating the sample in the presence of a strong acid, such as hydrochloric acid (HCl). nih.gov

Acid hydrolysis can be faster than enzymatic methods for certain metabolites. For example, the acid hydrolysis of M6G is slower than that of M3G but can be completed with a 30-minute incubation in a boiling water bath with a 1:1 mixture of concentrated HCl. nih.gov Studies have shown that acid hydrolysis can liberate over 90% of morphine and hydromorphone from their glucuronide standards. nih.gov

However, a significant drawback of acid hydrolysis is the potential for degradation of the analytes and the conversion of one opioid to another. oup.com For example, acid-catalyzed hydrolysis can lead to the conversion of codeine to morphine, which could complicate the interpretation of results, especially in forensic contexts where it's necessary to distinguish between the administration of different opioids. kcl.ac.ukoup.com These side reactions may limit the accuracy of quantification due to the loss of the original analyte. oup.com

Validation of Analytical Methods for this compound Research

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. europa.eu For this compound research, this ensures that the methods used to measure the compound and its metabolites are accurate, reliable, and reproducible. unodc.org Key validation parameters include linearity, calibration range, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. The calibration range is the interval between the upper and lower concentrations of an analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine linearity, a series of calibration standards at different concentrations are prepared and analyzed. elsevier.es The response of the instrument (e.g., peak area in chromatography) is then plotted against the known concentration of the analyte to generate a calibration curve. elsevier.es The linearity of the method is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression analysis, with values close to 1 indicating a strong linear relationship. elsevier.esoup.com

For example, in a GC-MS method for morphine, linearity was established over a range of 0.5 to 1000 ng/mL, with a resulting r² of 0.9995. elsevier.es Another method for morphine and codeine demonstrated linearity in the concentration range of 25–2000.0 ng/mL. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for various opioids showed linearity for all analytes over a concentration range of 5-400 ng/mL with correlation coefficients (R²) better than 0.999. oup.com

The table below provides examples of linearity ranges from various validated methods for opioids, which are relevant to the analysis of nicomorphine and its metabolites.

| Analyte(s) | Analytical Method | Linearity Range | Correlation Coefficient (r²) |

| Morphine | GC-MS | 0.5–1000 ng/mL | 0.9995 |

| Morphine, Codeine | GC-MS | 25–2000 ng/mL | >0.995 |

| Various Opioids | LC-MS/MS | 5–400 ng/mL | >0.999 |

| 6-Acetylmorphine | GC-MS | 5–150 ng/mL | >0.985 |

| Various Opioids | GC-MS | 10–1500 ng/mL | >0.985 |

| Morphine | CZE | 1–2000 ng/mL | Not specified |

| Morphine-6-glucuronide | CZE | 1.2–2000 ng/mL | Not specified |

| Various Opioids | GC-MS | 5–1000 ng/mL | >0.99 |

This table is interactive. Users can sort and filter the data.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov The LOQ is a critical parameter for quantitative assays. elsevier.es

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 typically used for LOD and an S/N of 10 for LOQ. mdpi.comelsevier.es

A GC-MS method for morphine reported an LOD of 0.1 ng/mL and an LOQ of 0.5 ng/mL. elsevier.es A highly sensitive capillary zone electrophoresis (CZE) method for morphine and its glucuronide metabolite achieved an LOD of 0.20 ng/mL and 0.26 ng/mL, respectively, with corresponding LOQs of 0.72 ng/mL and 0.88 ng/mL. mdpi.com In a study focused on nicomorphine detection, the LOD was established by spiking urine samples at various low concentrations, with a clear peak being detectable at 5 ng/mL but not at 0.5 ng/mL. kcl.ac.uk

The table below summarizes the LOD and LOQ values from different analytical methods for relevant opioids.

| Analyte(s) | Analytical Method | LOD | LOQ |

| Morphine | GC-MS | 0.1 ng/mL | 0.5 ng/mL |

| Morphine | CZE | 0.20 ng/mL | 0.72 ng/mL |

| Morphine-6-glucuronide | CZE | 0.26 ng/mL | 0.88 ng/mL |

| Nicomorphine | LC-HRMS | >0.5 ng/mL, <5 ng/mL | Not determined |

| Various Opioids | LC-MS/MS | 0.16–1.2 ng/mL | 0.5–4.09 ng/mL |

| 6-Acetylmorphine | GC-MS | 5 ng/mL | 5 ng/mL |

| Various Opioids | GC-MS | 10 ng/mL | 10 ng/mL |

| Various Opioids | GC-MS | 3–4 ng/mL | Not specified |

This table is interactive. Users can sort and filter the data.

Precision, Accuracy, and Reproducibility

The validation of any analytical method is fundamental to ensure that the results generated are reliable and fit for their intended purpose. For the analysis of this compound and its metabolites, key validation parameters include precision, accuracy, and reproducibility. These parameters confirm that the method consistently and correctly measures the concentration of the target analytes in a given sample.